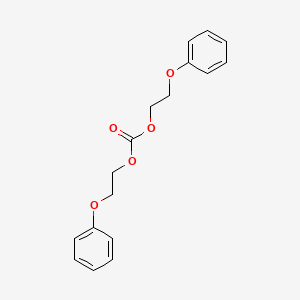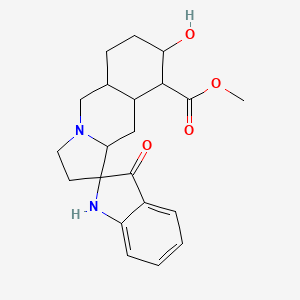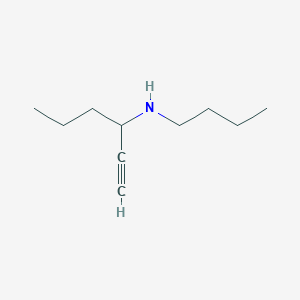
Molybdenum zinc oxide (Mo2Zn3O9)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum zinc oxide (Mo2Zn3O9) is an inorganic compound that combines the properties of molybdenum and zinc oxides. It is known for its unique chemical and physical characteristics, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Molybdenum zinc oxide can be synthesized through various methods, including electrodeposition and hydrothermal synthesis. In the electrodeposition method, a hydrous molybdenum oxide layer is applied onto the surface of zinc metal anode to mitigate corrosion and side reactions during zinc deposition and stripping . Hydrothermal synthesis involves stabilizing intermediate zinc hydroxide states on a functionalized molybdenum disulfide surface, forming a two-dimensional heterostructure .
Industrial Production Methods
Industrial production of molybdenum zinc oxide typically involves large-scale hydrothermal synthesis, where zinc and molybdenum precursors are reacted under controlled temperature and pressure conditions to form the desired compound. This method ensures high purity and uniformity of the product.
Chemical Reactions Analysis
Types of Reactions
Molybdenum zinc oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of molybdenum and zinc within the compound.
Common Reagents and Conditions
Common reagents used in reactions involving molybdenum zinc oxide include chlorine, which reacts with molybdenum to form molybdenum chloride . The conditions for these reactions typically involve controlled temperatures and the presence of specific catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving molybdenum zinc oxide depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions can produce lower oxidation state products.
Scientific Research Applications
Molybdenum zinc oxide has a wide range of scientific research applications due to its unique properties. It is used in:
Energy Storage: As a coating for zinc metal anodes in aqueous zinc-ion batteries, improving cycle stability and reducing voltage hysteresis.
Photocatalysis: Enhancing visible-light degradation of organic pollutants like rhodamine B through the formation of two-dimensional heterostructures.
Thermoelectric Materials: Improving thermoelectric performance and mechanical strength through molybdenum doping.
Mechanism of Action
The mechanism of action of molybdenum zinc oxide involves its ability to modify the surface properties of zinc anodes, enhancing hydrophilicity and facilitating uniform zinc deposition. This reduces dendrite formation and improves the overall stability of zinc-ion batteries . In photocatalytic applications, the compound’s heterostructure physically separates photoinduced electrons and holes, suppressing charge recombination and enhancing degradation efficiency .
Comparison with Similar Compounds
Molybdenum zinc oxide can be compared with other similar compounds, such as:
Molybdenum disulfide (MoS2): Known for its excellent catalytic and electronic properties.
Zinc oxide (ZnO): Widely used in photocatalysis and electronics.
Molybdenum trioxide (MoO3): Utilized in catalysis and energy storage applications.
Molybdenum zinc oxide stands out due to its combined properties of both molybdenum and zinc oxides, offering enhanced performance in various applications.
Properties
CAS No. |
22914-58-5 |
|---|---|
Molecular Formula |
Mo2O9Zn3-12 |
Molecular Weight |
532.0 g/mol |
IUPAC Name |
trizinc;molybdenum;oxygen(2-) |
InChI |
InChI=1S/2Mo.9O.3Zn/q;;9*-2;3*+2 |
InChI Key |
SDGPQJIWTGCSRL-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Zn+2].[Zn+2].[Zn+2].[Mo].[Mo] |
physical_description |
Dry Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
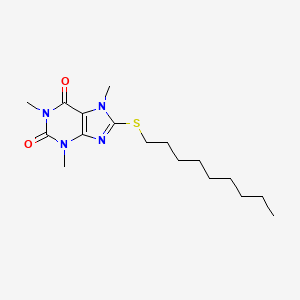
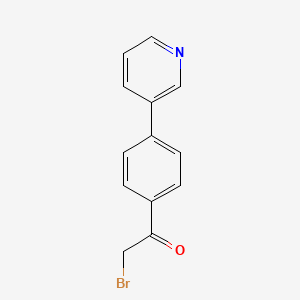
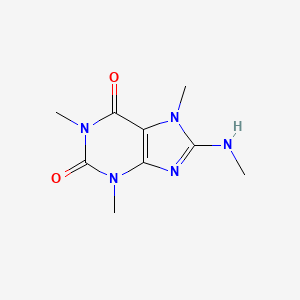


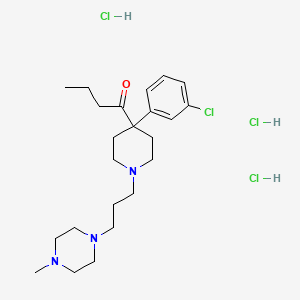
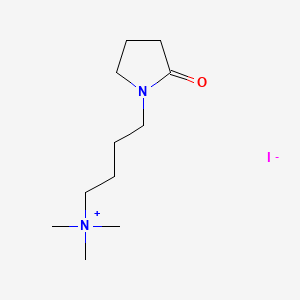
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)
